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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for key in vitro assays
designed to identify and characterize inhibitors of topoisomerase I, a critical enzyme in DNA
replication and a key target for anticancer drug development.

Topoisomerase Il resolves DNA topological problems by creating transient double-strand
breaks.[1] This activity is essential for processes like DNA replication, transcription, and
chromosome segregation.[1] Its inhibition can lead to an accumulation of DNA damage and
ultimately trigger cell death, making it a prime target for therapeutic intervention.[1] The assays
described herein are fundamental tools for screening and characterizing compounds that
interfere with the catalytic cycle of topoisomerase II.

There are two main classes of topoisomerase Il inhibitors:

o Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase
II, such as blocking DNA binding or inhibiting ATP hydrolysis, without stabilizing the cleavage
complex.
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» Topoisomerase Il Poisons (or Interfacial Poisons): These agents trap the enzyme-DNA
cleavage complex, an intermediate in the catalytic reaction. This leads to the accumulation of
double-strand breaks in the DNA.[2]

This document outlines the experimental setups for four critical assays: the DNA Relaxation
Assay, the KDNA Decatenation Assay, the DNA Cleavage Assay, and the ATPase Assay. Each
section includes a detailed protocol, a summary of quantitative data in a tabular format, and a
visual representation of the experimental workflow.

Topoisomerase Il DNA Relaxation Assay

The DNA relaxation assay is a fundamental method to assess the catalytic activity of
topoisomerase Il. The enzyme relaxes supercoiled plasmid DNA in an ATP-dependent manner.
[3] Potential inhibitors are evaluated based on their ability to prevent this relaxation. The
different topological forms of the DNA (supercoiled, relaxed, and nicked) are then separated by
agarose gel electrophoresis.

: L E

Parameter Description Example Value

The concentration of the
inhibitor required to reduce the

IC50 _ o 15.7 uM
relaxation activity of

topoisomerase Il by 50%.

The percentage of remaining
% Supercoiled DNA supercoiled DNA substrate ata  Varies

given inhibitor concentration.

The percentage of relaxed
% Relaxed DNA DNA product at a given Varies

inhibitor concentration.

Experimental Protocol

Materials:

e Human Topoisomerase Il enzyme

© 2026 BenchChem. All rights reserved. 2/13 Tech Support


https://topogen.com/wp-content/uploads/2022/04/Topoisomerase-II-Drug-Screening-Kit-kDNA-Based-Protocol.pdf
https://www.inspiralis.com/technical-information/relaxation-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Supercoiled plasmid DNA (e.g., pBR322)

e 10x Topoisomerase Il Reaction Buffer (e.g., 500 mM Tris-HCI pH 7.5, 1.25 M NaCl, 100 mM
MgCl2, 50 mM DTT, 1 mg/ml BSA)

e 30X ATP solution (30 mM)

 Dilution Buffer (e.g., 50 mM Tris.HCI pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50%
(v/v) glycerol, and 50 pg/ml albumin)

o Stop Solution/Loading Dye (e.g., 40 % (w/v) sucrose, 100 mM Tris-HCI pH 8, 10 mM EDTA,
0.5 mg/ml Bromophenol Blue)

e Chloroform/isoamyl alcohol (24:1)

¢ Nuclease-free water

o Test compounds dissolved in an appropriate solvent (e.g., DMSO)

e Agarose

e TAE or TBE buffer

o Ethidium bromide or other DNA stain

e UV transilluminator and gel documentation system

Procedure:

o Reaction Setup: On ice, prepare a reaction mix for the desired number of assays. For a
single 30 pL reaction, combine the following:

[¢]

3 uL of 10x Assay Buffer

[¢]

1 pL of 30X ATP

[e]

0.5 pL of supercoiled pBR322 (1 pg/pL)

o

22.2 yL of nuclease-free water
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» Aliquot and Add Inhibitor: Aliquot 26.7 pL of the reaction mix into individual microcentrifuge
tubes. Add 0.3 pL of the test compound at various concentrations to the respective tubes.
For control reactions, add 0.3 L of the solvent (e.g., DMSO).

o Enzyme Addition: Dilute the topoisomerase Il enzyme in dilution buffer to the desired
concentration. Add 3 uL of the diluted enzyme to each reaction tube (except for the no-
enzyme control, to which 3 pL of dilution buffer is added).

 Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.

o Reaction Termination: Stop the reaction by adding 30 pL of Stop Solution/Loading Dye and
30 L of chloroform/isoamyl alcohol (24:1).

o Phase Separation: Vortex briefly and centrifuge for 2 minutes to separate the aqueous and
organic phases.

o Agarose Gel Electrophoresis: Load 20 pL of the upper agueous phase onto a 1% agarose
gel. Run the gel at approximately 85V for 2 hours or until adequate separation of DNA forms
Is achieved.

» Visualization and Analysis: Stain the gel with ethidium bromide (1 pg/mL) for 15 minutes,
followed by a brief destaining in water. Visualize the DNA bands using a UV transilluminator.
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of
inhibition.

Reaction Preparation Reaction & Analysis
Prepare Reaction Mix . . Add Test Compound o Stop Reaction Agarose Gel Visualize & Quantify
(Buffer, ATP, scDNA) (iR or Vehicle Add Topo Il Enzyme Incubate atSEC (Loading Dye, Chloroform) Electrophoresis (Gel Doc System)

Click to download full resolution via product page

Workflow for the Topoisomerase || DNA Relaxation Assay.

Topoisomerase Il KDNA Decatenation Assay
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This assay is highly specific for topoisomerase I, as only type Il topoisomerases can
decatenate interlocked double-stranded DNA circles. The substrate used is kinetoplast DNA
(kDNA), which is a large network of catenated DNA minicircles from the mitochondria of
trypanosomes. Active topoisomerase Il releases the individual minicircles from the network.
Since the large KDNA network cannot enter the agarose gel, while the released minicircles can,
the enzyme's activity can be monitored.
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Parameter Description Example Value

The concentration of the

inhibitor required to reduce the ]
IC50 ) o Varies

decatenation activity of

topoisomerase Il by 50%.

The percentage of released
% Decatenated KDNA minicircles at a given inhibitor Varies

concentration.

o The lowest concentration of
Minimum Enzyme ]
] enzyme that results in
Concentration for Full ) ~0.03 pL of neat enzyme
complete decatenation of the

kDNA substrate.

Decatenation

Experimental Protocol

Materials:

e Human Topoisomerase Il enzyme

o Kinetoplast DNA (KkDNA)

o 10x Topoisomerase Il Reaction Buffer
o 30X ATP solution

¢ Dilution Buffer
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e Stop Solution/Loading Dye

e Chloroform/isoamyl alcohol (24:1)

e Nuclease-free water

o Test compounds dissolved in an appropriate solvent (e.g., DMSO)
e Agarose

o TAE or TBE buffer

o Ethidium bromide or other DNA stain

e UV transilluminator and gel documentation system

Procedure:

o Reaction Setup: On ice, prepare a reaction mix. For a single 30 uL reaction, combine:

[¢]

3 uL of 10x Assay Buffer

o

1 pL of 30X ATP

[e]

2 uL of kDNA (100 ng/uL)

o

22.2 L of nuclease-free water

 Aliquot and Add Inhibitor: Aliquot 26.7 pL of the reaction mix into individual tubes. Add 0.3 pL
of the test compound at various concentrations. For controls, add 0.3 pL of solvent.

e Enzyme Addition: Dilute the topoisomerase Il enzyme in dilution buffer. Add 3 pL of the
diluted enzyme to each reaction tube (add dilution buffer to the no-enzyme control).

 Incubation: Mix gently and incubate at 37°C for 30 minutes.

o Reaction Termination: Stop the reaction by adding 30 pL of Stop Solution/Loading Dye and
30 L of chloroform/isoamyl alcohol (24:1).
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o Phase Separation: Vortex briefly and centrifuge for 2 minutes.

o Agarose Gel Electrophoresis: Load 20 uL of the upper aqueous phase onto a 1% agarose
gel. Run the gel at approximately 85V for 1 hour.

¢ Visualization and Analysis: Stain the gel with ethidium bromide (1 pg/mL) for 15 minutes and
destain in water. Visualize the released minicircles using a UV transilluminator. The amount
of decatenated minicircles is quantified to determine the level of inhibition.

Reaction Preparation Reaction & Analysis
Prepare Reaction Mix Add Test Compound o Stop Reaction Agarose Gel Visualize & Quantify
(Buffer, ATP, KDNA) W or Vehicle BB IETEDEHETRY QLoadmg Dye, Chloroform) Electrophoresis (Decatenated Minicircles)

Click to download full resolution via product page

Workflow for the Topoisomerase 1| kDNA Decatenation Assay.

Topoisomerase Il DNA Cleavage Assay

This assay identifies topoisomerase Il poisons, which stabilize the covalent enzyme-DNA
cleavage complex. This stabilization leads to an increase in linear or nicked DNA. The assay
typically uses a supercoiled plasmid with a known high-affinity topoisomerase Il cleavage site.
The conversion of supercoiled DNA to its linear form is analyzed by agarose gel
electrophoresis.

Quantitative Data Summary
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Parameter Description Example Value

The concentration of the
EC50 (Effective Concentration) compound that induces 50% of  Varies

the maximum DNA cleavage.

The percentage of linearized
) plasmid DNA, indicating the ]
% Linear DNA ) Varies
formation of a stable cleavage

complex.

] The percentage of nicked, ]
% Nicked DNA ] Varies
open-circular DNA.

Experimental Protocol

Materials:

e Human Topoisomerase Il enzyme

o Supercoiled plasmid DNA (e.g., pRYG, with a high-affinity cleavage site)
e 10x Topoisomerase |l Assay Buffer (components A and B, mixed fresh)
e Stop Solution (e.g., 10% SDS)

e Proteinase K

e Sample Loading Dye

* Nuclease-free water

e Test compounds (potential poisons) and a known poison (e.g., etoposide) as a positive
control

e Agarose

o TAE or TBE buffer with ethidium bromide (0.5 pg/ml)
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e UV transilluminator and gel documentation system

Procedure:

o Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes in the following order
for a 20 pL final volume:

o Variable volume of nuclease-free water

o 2 pL of 10x Assay Buffer (freshly prepared by mixing equal volumes of Buffer A and Buffer
B)

o 1 pL of supercoiled DNA substrate

o Variable volume of the test compound or control

o 4-6 Units of purified Topoisomerase Il enzyme

o |ncubation: Transfer the tubes to a 37°C heat block and incubate for 15-30 minutes.

e Reaction Termination and Protein Digestion: Stop the reaction by adding 2 pL of 10% SDS.
Add proteinase K to a final concentration of 50 pug/ml and incubate at 37°C for 15 minutes to
digest the enzyme.

o Sample Preparation for Loading: Add 0.1 volume of the sample loading dye.

o Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 pg/mi
ethidium bromide. The running buffer should also contain ethidium bromide. Run the gel until
the dye front has migrated sufficiently.

» Visualization and Analysis: Destain the gel in water for 15 minutes and photograph it using a
UV transilluminator. Quantify the amount of linear DNA to assess the activity of the test
compound as a topoisomerase |l poison.
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Reaction Preparation Reaction & Analysis
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Workflow for the Topoisomerase Il DNA Cleavage Assay.

Topoisomerase Il ATPase Assay

Type Il topoisomerases require the hydrolysis of ATP to carry out their catalytic functions. The
ATPase assay measures the rate of ATP hydrolysis by topoisomerase II, which is stimulated by
the presence of DNA. This assay is particularly useful for identifying inhibitors that target the
ATPase domain of the enzyme and can be adapted for high-throughput screening. The amount
of inorganic phosphate (Pi) produced is quantified, often using a colorimetric method.

Quantitative Data Summary

Parameter Description Example Value

The concentration of the

inhibitor that reduces the ]
IC50 o Varies

ATPase activity of

topoisomerase Il by 50%.

The rate at which ATP is
) converted to ADP and Pi, ]
ATP Hydrolysis Rate ) Varies
typically measured by the

absorbance at 650 nm.

The percentage decrease in
% Inhibition ATP hydrolysis at a given Varies
inhibitor concentration.

Experimental Protocol

Materials:
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e Type Il DNA Topoisomerase enzyme

e 10x Buffer (e.g., 200 mM Tris-HCI, pH 8, 350 mM NH4O0Ac, 46% glycerol, 10 mM DTT,
0.05% Brij-35, 80 mM MgCI2)

e 10x DNA substrate
e 2 mM ATP solution

e Phosphate detection reagent (e.g., a dye that changes absorbance upon binding to
phosphate)

* Nuclease-free water
e Test compounds

e Microplate reader
Procedure:

o Reaction Setup: In a 384-well plate, prepare the reaction mixture. For a 30 L reaction,
combine:

o

18 L of H20

[e]

3 uL of 10x buffer

o

3 UL of 10x DNA

[¢]

3 uL of 10x enzyme

[¢]

Varying concentrations of the test compound.

« Initiate Reaction: Start the reaction by adding 3 puL of 2 mM ATP. The final concentrations will
be 1x buffer, 1x DNA, 1x enzyme, and 0.2 mM ATP.

¢ [ncubation: Incubate the reaction mixture at 37°C for 60 minutes.

o Phosphate Detection: Add 45 pL of the phosphate detection dye to each well.
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+ Measurement: Read the absorbance at 650 nm using a microplate reader.

¢ Analysis: The amount of phosphate produced is proportional to the absorbance. Calculate
the percentage of inhibition by comparing the absorbance of reactions with the inhibitor to
the control reactions without the inhibitor.

Reaction Preparation Reaction & Analysis

Prepare Reaction Mix o . o Add Phosphate Measure Absorbance @ I
(Buffer, DNA, Enzyme) Add Test Compound Initiate with ATP Incubate at 37°C Detection Dye (650 nm) Calculate % Inhibition

Click to download full resolution via product page

Workflow for the Topoisomerase Il ATPase Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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